2-Decanol 2-Methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

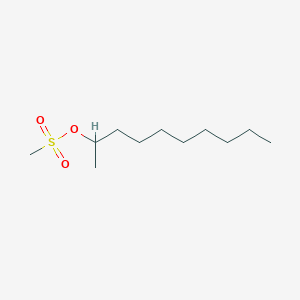

Structure

3D Structure

Properties

IUPAC Name |

decan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-4-5-6-7-8-9-10-11(2)14-15(3,12)13/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSIUOJRGICRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565349 | |

| Record name | Decan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156575-41-6 | |

| Record name | Decan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Decanol 2-methanesulfonate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Decan-2-yl Methanesulfonate

Executive Summary

Decan-2-yl methanesulfonate, also known as 2-decanol, 2-methanesulfonate, is a pivotal intermediate in advanced organic synthesis. Its primary function is to convert the chemically recalcitrant hydroxyl group of 2-decanol into a methanesulfonate (mesylate) ester. This transformation generates an excellent leaving group, unlocking a wide array of subsequent chemical reactions that are otherwise unachievable with the parent alcohol. For researchers in drug discovery and process development, understanding the synthesis, reactivity, and handling of this compound is essential for the stereocontrolled introduction of the decan-2-yl moiety into target molecules. This guide provides a comprehensive overview of its core chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and critical safety considerations.

Compound Identification and Physicochemical Properties

The fundamental identity and physical characteristics of decan-2-yl methanesulfonate, along with its precursor alcohol, are summarized below. The conversion from a liquid alcohol to a solid mesylate is a common physical change observed in such transformations.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | decan-2-yl methanesulfonate | [] |

| Synonyms | 2-Decanol Methanesulfonate | [][2] |

| CAS Number | 156575-41-6 | [][2] |

| Molecular Formula | C₁₁H₂₄O₃S | [][2] |

| Molecular Weight | 236.37 g/mol | [][2] |

| Appearance | White Solid | [] |

| SMILES | CCCCCCCCC(C)OS(=O)(=O)C | [] |

| InChI Key | HPSIUOJRGICRRA-UHFFFAOYSA-N |[][2] |

Table 2: Physicochemical Properties of Precursor and Product

| Property | 2-Decanol (Precursor) | decan-2-yl methanesulfonate (Product) |

|---|---|---|

| Appearance | Clear, colorless liquid | White Solid[] |

| Boiling Point | 211 °C | Data not available (likely decomposes) |

| Melting Point | -6 to -4 °C[3][4] | Data not available |

| Density | 0.827 g/mL at 25 °C[3][4] | Data not available |

| Solubility | Not miscible in water[3] | Typically soluble in organic solvents (DCM, THF, etc.) |

The Core Principle: Activating a Secondary Alcohol

In organic synthesis, the hydroxyl (-OH) group is a notoriously poor leaving group because its departure would form the hydroxide ion (HO⁻), a strong base.[5][6] To facilitate nucleophilic substitution or elimination reactions, this group must first be converted into a better leaving group. Mesylation is a superior method for this activation.

The reaction with methanesulfonyl chloride (MsCl) transforms the alcohol into a methanesulfonate ester. The resulting mesylate anion (-OMs) is an excellent leaving group because its negative charge is delocalized through resonance across the two sulfonyl oxygens, making it a very weak base. This high degree of stabilization is the fundamental reason for the enhanced reactivity of the mesylate compared to the alcohol.

Caption: Conversion of a poor leaving group (-OH) to a resonance-stabilized, excellent leaving group (-OMs).

Synthesis and Purification

The synthesis of decan-2-yl methanesulfonate is a standard procedure that involves the reaction of 2-decanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. A critical advantage of this method is that it proceeds with retention of configuration at the chiral center of the alcohol, as the C-O bond is not broken during the reaction.[5][6]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of an alkyl mesylate.

-

Preparation: To an oven-dried, round-bottomed flask under a nitrogen atmosphere, add 2-decanol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2–1.5 eq.) dropwise while stirring.

-

Causality: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Its use prevents the reaction medium from becoming acidic, which could lead to side reactions. It is non-nucleophilic and will not compete with the alcohol in reacting with the MsCl.

-

-

Mesylation: Add methanesulfonyl chloride (MsCl, 1.1–1.2 eq.) dropwise to the cold solution. A white precipitate of triethylammonium chloride will form.

-

Causality: The reaction is exothermic and keeping it at 0 °C minimizes potential side reactions and ensures controlled formation of the mesylate.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours or until completion is confirmed by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any residual HCl. The brine wash removes bulk water from the organic layer.

-

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield the pure white solid.

Caption: Experimental workflow for the synthesis and purification of decan-2-yl methanesulfonate.

Reactivity and Synthetic Applications

The primary utility of decan-2-yl methanesulfonate lies in its role as an electrophile in nucleophilic substitution reactions. The secondary carbon bearing the mesylate group is susceptible to attack by a wide range of nucleophiles.

The Sₙ2 Reaction Manifold

For a secondary substrate like decan-2-yl methanesulfonate, the bimolecular nucleophilic substitution (Sₙ2) mechanism is dominant, especially with strong, unhindered nucleophiles.[6] This reaction is of paramount importance in stereoselective synthesis.

-

Key Feature: Inversion of Stereochemistry: The Sₙ2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[7] This forces an inversion of the stereochemical configuration at that carbon center. If one starts with (R)-2-decanol, the resulting mesylate will be (R)-decan-2-yl methanesulfonate, and a subsequent Sₙ2 reaction will yield a product with the (S) configuration. This predictable stereochemical outcome is a cornerstone of modern asymmetric synthesis.

-

Versatility: A wide variety of nucleophiles can be used to displace the mesylate group, allowing for the formation of numerous compound classes. Examples include:

-

Halides: Reaction with sodium iodide (NaI) or a Grignard reagent like methylmagnesium iodide can produce 2-iododecane.[7]

-

Cyanides: Reaction with sodium cyanide (NaCN) introduces a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.[8]

-

Azides: Sodium azide (NaN₃) yields an alkyl azide, which can be readily reduced to a primary amine.

-

Thiols/Thiolates: Reaction with thiols or their conjugate bases introduces a sulfide linkage.

-

Caption: The Sₙ2 mechanism showing backside attack by a nucleophile (Nu⁻) and inversion of stereochemistry.

Spectroscopic Characterization (Expected)

Table 3: Expected Spectroscopic Data for Structure Verification

| Method | Expected Characteristic Signals | Rationale |

|---|---|---|

| ¹H NMR | ~3.0 ppm (singlet, 3H) ~4.8 ppm (multiplet, 1H) | The three protons of the methyl group on the sulfur (CH₃-S) are magnetically equivalent and appear as a sharp singlet. The proton on the carbon bearing the mesylate group (CH-OMs) is shifted significantly downfield compared to the alcohol precursor (~3.8 ppm) due to the strong electron-withdrawing effect of the sulfonate ester. |

| ¹³C NMR | ~38 ppm (quartet) ~80-85 ppm (doublet) | The methyl carbon of the mesyl group appears in a characteristic region. The carbon attached to the oxygen (C-OMs) is also shifted downfield from its position in the parent alcohol. |

| IR Spec. | ~1350 cm⁻¹ (strong, sharp) ~1175 cm⁻¹ (strong, sharp) | These two intense absorption bands correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. They are the most definitive signals for a mesylate and replace the broad O-H stretch (~3300 cm⁻¹) of the alcohol. |

| Mass Spec. | M+ peak at m/z = 236.37Key fragment at m/z = 157 ([M-SO₂CH₃]⁺) | The molecular ion peak confirms the molecular weight. A common fragmentation pathway is the loss of the mesyl radical. |

Safety and Handling

Alkyl methanesulfonates, including decan-2-yl methanesulfonate, demand careful handling due to their chemical reactivity.

-

Core Hazard: Alkyl sulfonates are potent alkylating agents.[5] This means they can react with nucleophilic sites in biological molecules, including DNA. As a class, they should be treated as potentially carcinogenic and mutagenic.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use tools (spatulas) for transfer to avoid contamination.

-

Disposal: Unused material or reaction residues should be quenched by reacting with a nucleophilic solution (e.g., sodium hydroxide or sodium thiosulfate solution) before being disposed of according to institutional and local environmental regulations.

Conclusion: Role in Drug Discovery and Development

Decan-2-yl methanesulfonate is more than a simple chemical; it is an enabling tool for molecular construction. Its value to researchers and drug development professionals lies in its ability to provide a reliable and stereocontrolled pathway for introducing a lipophilic 10-carbon fragment into a lead compound or synthetic target. By transforming a chemically inert alcohol into a highly reactive electrophile, it opens the door to a vast array of synthetic possibilities, facilitating the efficient and predictable synthesis of complex molecules with precise three-dimensional structures. Proper understanding of its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in the laboratory and beyond.

References

-

ResearchGate. (n.d.). Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Decanol (CAS 1120-06-5). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 2-Decanol | C10H22O | CID 14254 - PubChem. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). (S)-(+)-2-Decanol | C10H22O | CID 637571 - PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Decanol - NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Decanol - IR Spectrum. Retrieved from [Link]

-

ChemSynthesis. (2023, May 20). 2-decanol - 1120-06-5. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]

-

PubMed. (n.d.). Preparation and evaluation of 5, 9-dimethyl-2-cyclopropyl-2-decanol as a penetration enhancer for drugs through rat skin. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-1-decanol, 18675-24-6. Retrieved from [Link]

Sources

- 2. 2-Decanol 2-Methanesulfonate | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-DECANOL | 1120-06-5 [chemicalbook.com]

- 4. 2-Decanol 98 1120-06-5 [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Decanol 2-Methanesulfonate

This guide provides a comprehensive overview of the synthesis of 2-decanol 2-methanesulfonate, a crucial intermediate in various organic syntheses. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound, also known as decan-2-yl methanesulfonate, belongs to the class of alkyl methanesulfonates (mesylates).[] Mesylates are valuable intermediates in organic chemistry primarily because the methanesulfonate group is an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[2][3] The conversion of a hydroxyl group, which is a poor leaving group, into a mesylate significantly enhances the reactivity of the molecule, enabling transformations that would otherwise be challenging.[3]

The utility of this compound and other alkyl mesylates extends to the synthesis of pharmaceuticals and other fine chemicals.[4] However, it is crucial to note that short-chain alkyl methanesulfonates are known to be genotoxic and potential carcinogens.[5] Therefore, their presence as impurities in drug substances is strictly regulated, necessitating robust analytical methods for their detection and control.[6]

Core Principles: The Chemistry of Mesylation

The synthesis of this compound from 2-decanol involves a process called mesylation. This reaction converts the alcohol's hydroxyl group into a methanesulfonate ester.[7] The key reagent for this transformation is methanesulfonyl chloride (MsCl), often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine.[8]

The generally accepted mechanism for the mesylation of alcohols with methanesulfonyl chloride in the presence of a base like triethylamine is believed to proceed through the formation of a highly reactive sulfene intermediate (CH₂=SO₂).[9] The alcohol then attacks this intermediate to form the final mesylate product.[9] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3][10] This prevents the acid from protonating the starting alcohol or the product and minimizes potential side reactions.

Experimental Protocol: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Decanol | 158.28[11] | 10.0 g | 1.0 |

| Methanesulfonyl Chloride | 114.54[9] | 8.0 g (5.5 mL) | 1.1 |

| Triethylamine | 101.19 | 9.5 mL | 1.5 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine (Saturated NaCl) | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-decanol (10.0 g) in dichloromethane (100 mL).

-

Cooling : Cool the solution to 0 °C in an ice-water bath.

-

Base Addition : Slowly add triethylamine (9.5 mL) to the stirred solution.

-

Mesyl Chloride Addition : Add methanesulfonyl chloride (5.5 mL) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at or below 5 °C.[12]

-

Reaction Monitoring : Stir the reaction mixture at 0 °C for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up :

-

Once the reaction is complete, quench the reaction by slowly adding cold deionized water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).[12]

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification : The crude product can be purified by column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

Caption: Simplified reaction mechanism for the mesylation of 2-decanol.

Conclusion

The synthesis of this compound from 2-decanol is a robust and widely applicable reaction in organic synthesis. By understanding the underlying chemical principles and adhering to proper experimental and safety protocols, researchers can effectively utilize this transformation to access a variety of valuable chemical entities. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of an appropriate base to neutralize the acid byproduct.

References

- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.

- Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.

- NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.

- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET.

- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.

- Khan Academy. (n.d.). Preparation of mesylates and tosylates (video).

- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.

- Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 711-715.

- Majumdar, K. C., & Ghosh, S. (2003). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Synthesis, 2003(13), 2035-2038.

- Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196.

- Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry.

- Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions.

- Khan Academy. (n.d.). Preparation of mesylates and tosylates.

- Google Patents. (n.d.). CN1284499A - Purification of alkyl sulfonic acid.

- YouTube. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry.

- Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.

- Sun, M., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 164, 42-49.

- Snodin, D. J. (2019). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 23(8), 1596-1617.

- Wockhardt Research Centre. (2021). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent, alalevonadifloxacin mesylate. Journal of Pharmaceutical Analysis, 11(4), 488-495.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- Alfa Chemistry. (n.d.). Alkyl Methane Sulfonates.

- FINETECH INDUSTRY LIMITED. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 2-Decanol. PubChem.

- BOC Sciences. (n.d.). CAS 156575-41-6 this compound.

- Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl).

- ChemSynthesis. (2025, May 20). 2-decanol.

- Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Genotoxin Formation. Organic Process Research & Development, 14(4), 999-1007.

- LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols.

Sources

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 6. d-nb.info [d-nb.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. 2-Decanol | C10H22O | CID 14254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

Spectroscopic Characterization of Decan-2-yl Methanesulfonate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for decan-2-yl methanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretations and provides standardized protocols for data acquisition, ensuring scientific integrity and practical applicability.

Introduction

Decan-2-yl methanesulfonate is an alkyl sulfonate ester. Such compounds are of significant interest in organic synthesis, often serving as key intermediates due to the excellent leaving group ability of the methanesulfonate (mesylate) group. Their potential as alkylating agents also makes their detection and characterization crucial, particularly in the pharmaceutical industry where they can be potential genotoxic impurities.[1][2][3] A thorough spectroscopic analysis is therefore essential for unequivocal identification, purity assessment, and structural elucidation. This guide presents a predictive analysis of the key spectroscopic features of decan-2-yl methanesulfonate, based on established principles and data from analogous compounds.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic output. Decan-2-yl methanesulfonate consists of a ten-carbon aliphatic chain (decan-2-yl) attached to a methanesulfonate group through an ester linkage at the second carbon position.

Caption: Molecular structure of decan-2-yl methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for decan-2-yl methanesulfonate.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.8 - 4.9 | m | 1H | H-2 | The proton on the carbon bearing the electron-withdrawing methanesulfonate group is significantly deshielded. |

| ~3.0 | s | 3H | -SO₂CH ₃ | The methyl protons of the mesylate group are deshielded by the adjacent sulfonyl group and appear as a singlet.[4] |

| ~1.7 - 1.8 | m | 2H | H-3 | Protons on the carbon adjacent to the chiral center. |

| ~1.4 | d | 3H | H-1 | The methyl group protons adjacent to the chiral center will appear as a doublet. |

| ~1.2 - 1.4 | m | 12H | H-4 to H-9 | The methylene protons of the long alkyl chain will overlap in a complex multiplet. |

| ~0.9 | t | 3H | H-10 | The terminal methyl group protons will appear as a triplet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of decan-2-yl methanesulfonate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~80 - 85 | C-2 | The carbon atom bonded to the electronegative oxygen of the mesylate group is significantly deshielded. |

| ~38 | -SO₂C H₃ | The methyl carbon of the mesylate group.[5] |

| ~35 | C-3 | The carbon adjacent to the chiral center. |

| ~31.8 | C-8 | Methylene carbon in the alkyl chain. |

| ~29.4 | C-6, C-7 | Methylene carbons in the alkyl chain. |

| ~29.2 | C-5 | Methylene carbon in the alkyl chain. |

| ~25.2 | C-4 | Methylene carbon in the alkyl chain. |

| ~22.6 | C-9 | Methylene carbon in the alkyl chain. |

| ~21 | C-1 | The methyl carbon adjacent to the chiral center. |

| ~14.1 | C-10 | The terminal methyl carbon of the alkyl chain. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 20-50 mg of decan-2-yl methanesulfonate in approximately 0.7 mL of CDCl₃.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2960-2850 | Strong | C-H stretch (alkane) | Characteristic of the C-H bonds in the decyl chain. |

| ~1360-1340 | Strong | S=O asymmetric stretch | A key diagnostic peak for sulfonate esters.[6] |

| ~1180-1160 | Strong | S=O symmetric stretch | Another key diagnostic peak for sulfonate esters.[6] |

| ~1000-960 | Strong | S-O-C stretch | Characteristic of the sulfonate ester linkage.[7] |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Predicted major fragmentation pathways for decan-2-yl methanesulfonate in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of decan-2-yl methanesulfonate (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument: A GC-MS system.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of decan-2-yl methanesulfonate. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous structural assignment. The experimental protocols outlined herein represent standard methodologies that can be adapted to specific instrumentation and analytical requirements. This comprehensive approach ensures the scientific rigor necessary for research, quality control, and regulatory compliance in the handling of such compounds.

References

-

Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. (2011). National Institutes of Health. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c) and Methyl methane sulfonate (d). ResearchGate. [Link]

-

Sulfonates infrared spectra. Chemistry. [Link]

-

Mass spectral studies of alkyl methanesulfonates. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. ResearchGate. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

(PDF) Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. ResearchGate. [Link]

-

interpreting infra-red spectra. Chemguide. [Link]

-

Decan-2-yl sulfate, (R)- | C10H22O4S | CID 6337212. PubChem. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. PubMed. [Link]

-

Temperature-dependent deliquescent and efflorescent properties of methanesulfonate sodium studied by ATR-FTIR spectroscopy. PubMed. [Link]

-

(PDF) Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0254519). Human Metabolome Database. [Link]

-

Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI. [Link]

-

Methyl Methanesulfonate. PubChem. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses Procedure. [Link]

-

Everything You Need To Know About NMR Spectra | MCAT Content. YouTube. [Link]

-

Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. Scilit. [Link]

-

Methanesulfonic acid (anhydrous) - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Methanesulfonic acid, methyl ester. the NIST WebBook. [Link]

-

ChemInform Abstract: Synthesis of 2-Methylheptadecane and 14-Methylpentadecan-3-one. ResearchGate. [Link]

-

2-Methyl-2-decanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Decane, 6-ethyl-2-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection [mdpi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to decan-2-yl methanesulfonate (CAS 156575-41-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Identity and Significance of decan-2-yl methanesulfonate

Decan-2-yl methanesulfonate, identified by the CAS number 156575-41-6, is a sulfonate ester of notable interest within the realms of organic synthesis and pharmaceutical development.[][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a reactive intermediate. It is important to note that while the CAS number 156575-41-6 is assigned to 2-Decanol, 2-methanesulfonate, the broader class of alkyl methanesulfonates, often referred to as mesylates, provides a valuable context for understanding its reactivity and utility.[][2][3][4][5]

Mesylates are recognized for their exceptional utility as leaving groups in nucleophilic substitution and elimination reactions.[6][7] The transformation of a poorly reactive hydroxyl group in an alcohol into a highly reactive methanesulfonate group is a cornerstone of synthetic organic chemistry.[8][9][10] This conversion dramatically enhances the substrate's susceptibility to attack by a wide range of nucleophiles, thereby facilitating the construction of complex molecular architectures.[6][8]

In the context of drug development, alkyl methanesulfonates are a double-edged sword. Their high reactivity makes them potent alkylating agents, a property harnessed in the design of certain antineoplastic drugs that function by alkylating DNA and inducing cancer cell apoptosis.[11][12][13][14][15] However, this same reactivity also classifies many alkyl methanesulfonates as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[16][17][18][19] Consequently, their presence in pharmaceutical products is strictly regulated, necessitating highly sensitive analytical methods for their detection and quantification.[16][17][18][19]

This guide will delve into the specific characteristics of decan-2-yl methanesulfonate, providing a foundational understanding for its strategic application in research and development, while also emphasizing the critical safety and handling considerations inherent to this class of compounds.

I. Chemical and Physical Properties

Decan-2-yl methanesulfonate is characterized by the molecular formula C11H24O3S and a molecular weight of 236.37 g/mol .[][2] While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from the general characteristics of long-chain alkyl methanesulfonates.

| Property | Value | Source |

| Molecular Formula | C11H24O3S | [][2] |

| Molecular Weight | 236.37 g/mol | [][2] |

| IUPAC Name | decan-2-yl methanesulfonate | [] |

| Appearance | White Solid (Predicted) | [] |

| SMILES | CCCCCCCCC(C)OS(=O)(=O)C | [] |

| InChI | InChI=1S/C11H24O3S/c1-4-5-6-7-8-9-10-11(2)14-15(3,12)13/h11H,4-10H2,1-3H3 | [][2] |

| InChI Key | HPSIUOJRGICRRA-UHFFFAOYSA-N | [][2] |

Table 1: Physicochemical Properties of decan-2-yl methanesulfonate.

The structure of decan-2-yl methanesulfonate features a ten-carbon aliphatic chain (decyl group) attached to a methanesulfonate (mesylate) functional group at the second carbon position. This chiral center implies the existence of (R)- and (S)-enantiomers.

Figure 1: 2D Structure of decan-2-yl methanesulfonate.

II. Synthesis and Mechanism

The synthesis of decan-2-yl methanesulfonate from 2-decanol is a standard transformation in organic chemistry, typically achieved through the process of mesylation.[8][20]

Reaction Mechanism

The mesylation of an alcohol involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[9][20] The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 2-decanol attacks the electrophilic sulfur atom of methanesulfonyl chloride.

-

Chloride Departure: The chloride ion, a good leaving group, is displaced.

-

Deprotonation: The added base (e.g., triethylamine) removes the proton from the oxonium ion intermediate, yielding the final decan-2-yl methanesulfonate product and triethylammonium chloride.[10]

It is crucial to note that this reaction proceeds with retention of configuration at the chiral center of the alcohol.[6]

Figure 2: Workflow for the Mesylation of 2-Decanol.

Experimental Protocol: Synthesis of decan-2-yl methanesulfonate

This protocol is a generalized procedure based on standard methods for the mesylation of secondary alcohols.[8][20]

Materials:

-

2-Decanol (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.5 equivalents)

-

Methanesulfonyl Chloride (MsCl) (1.2 equivalents)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-decanol (1 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add triethylamine (1.5 eq.) to the stirred solution.

-

Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.[20]

-

Workup: Once the reaction is complete, quench the reaction by adding cold deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with DCM.[20]

-

Washing: Combine the organic layers and wash successively with cold 10% HCl, saturated sodium bicarbonate solution, and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude decan-2-yl methanesulfonate.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel.

III. Applications in Organic Synthesis and Drug Development

The primary utility of decan-2-yl methanesulfonate lies in its ability to serve as a precursor for a variety of functional groups through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The methanesulfonate group is an excellent leaving group, approximately 100 times better than chloride. This high reactivity allows for the facile displacement of the mesylate by a wide array of nucleophiles.

Examples of Transformations:

-

Synthesis of Alkyl Halides: Reaction with halide salts (e.g., NaI, LiBr) in an appropriate solvent (e.g., acetone) yields the corresponding 2-halodecanes.

-

Formation of Ethers: Treatment with an alkoxide (e.g., sodium ethoxide) results in the formation of an ether via the Williamson ether synthesis.

-

Synthesis of Amines: Reaction with ammonia, primary, or secondary amines leads to the formation of the corresponding amines.

-

Cyanide Displacement: Reaction with sodium cyanide introduces a nitrile group, which is a versatile precursor for carboxylic acids, amines, and amides.

-

Azide Formation: Displacement with sodium azide yields an alkyl azide, which can be subsequently reduced to a primary amine or used in "click" chemistry reactions.

Figure 3: Nucleophilic Substitution Pathways for decan-2-yl methanesulfonate.

Role in Drug Development

While not a drug itself, decan-2-yl methanesulfonate and similar long-chain alkyl mesylates can serve as key intermediates in the synthesis of complex APIs. The long alkyl chain can be incorporated to enhance the lipophilicity of a drug molecule, potentially improving its pharmacokinetic profile (e.g., membrane permeability, half-life).

However, the potential for alkyl methanesulfonates to be present as impurities in the final drug product is a significant concern for regulatory agencies.[16][21] Their genotoxic nature necessitates strict control and the development of sensitive analytical methods to ensure patient safety.[17][19]

IV. Safety, Handling, and Storage

Alkyl methanesulfonates, including decan-2-yl methanesulfonate, should be handled with extreme caution due to their classification as potent alkylating agents.[11][22]

Hazard Summary:

-

Toxicity: Alkylating agents are known to be cytotoxic, mutagenic, and carcinogenic.[13][14][15][22]

-

Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.

-

Sensitization: May cause allergic skin reactions.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Containment: Use appropriate containment measures to prevent release into the environment.

-

Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

V. Conclusion

Decan-2-yl methanesulfonate (CAS 156575-41-6) is a valuable and highly reactive chemical intermediate. Its utility stems from the excellent leaving group ability of the methanesulfonate moiety, which allows for a wide range of synthetic transformations. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization. As with all potent alkylating agents, adherence to strict safety protocols is paramount to mitigate the associated health risks. The principles and protocols outlined in this guide provide a solid foundation for the informed application of this versatile compound in scientific research.

References

- Alkylating agents are a cornerstone of cancer treatment. Our article delves into their mechanisms, therapeutic applications, and safety considerations. Liv Hospital. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5pHol4kZkQGhEetkgiopoVOLTbP5xkJdy7JIGozP48pNpJAQKAlvBsZeQJRLI0Ei7vxc7IpBzSgOxXBM8a5-KlZddKFXWD9wx1PJKYoIHY0Vke2juR7KS7QQWeNm-hmznz9RT4Fjs2rO5UbVpKtRjLZb0pA8-NImpgtLRdaf4BLJaNXuHvDpiw9UhSvJB1onPu7XYfcYp75QhjHWKZeA=]

- General Procedure for Alcohol to Mesylate using MsCl, base. Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_eUJHKZW2ArRE_uGrD3ok1GXOoGoZhpjl-vdi_0yOC4MZ43ySj4Dbm5lgsBAJNgmi2fmKK93zSxtrBb6uTYR1iorlkWni_lNmsl61PWXu2n4Kdgeb2WtDnHNUTnauPdzAhPEuHLM-A-AfDIkm1WuotRRwz_S5hOv3F1E9Yg==]

- CAS 156575-41-6 2-Decanol 2-Methanesulfonate. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxTyAiTAUGssN6bxo_oVA9LbICjJpieJYZMfT3VB-ULtGiVApl-PqiJM-jYQ0gH0c_r_E9e6R1bPD3eFznjfR3SYaFDmvI7HFVX_MxrdY4-lYrf6R4z9XZPQRXL_z9nSIeTNP_JaLSgi3k0cTNrm3YjDYBzsnUlBAm8G3yzSCNyJtPf4mGP7stz3RGYzGyqg==]

- This compound | CAS: 156575-41-6. FINETECH INDUSTRY LIMITED. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELbevQsDLfNjtkMiwO2ZujcAxXNceKr81nemfSnfLoV50-ukL1gv5D3hRDnCAAHQnlV9nECZ_v_1hRVE19Z7Qt67seGp_-RHZdscD4z5YgqZRNAdzSMCJOteI4T59D8gN6WO-Gm16FnoIXptnJmsBZwEmx4wVzNV0=]

- Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFazLF48vUmqCxOY9es6_SmnddRooueHgjn_GMUOzbnsB8Pj_OBTvvSs2v0gPZIIrrwVPSfRh1FmuGtycY8a1gWr90b5ckPH3EbdXp__RsrgvUzJF3YKzoOqqaZe5UZA17qA-CXaCfO1bSrVDCvdgOZjN8pidw=]

- Alkyl Methane Sulfonates. Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj3sk3nzexgRfuy8cE0qCmot2cvaZX5zqucMDK9LJHBYW0TuTlzKElbdpBLaEBs5Q023uaOa8a5E3YT4wA48MUfiqbT6yZ7HkHs5BuRmL428LYLCVCPGJAxv1CDDtj0wZ9q9o3L4Fc6Xi3n-_9Hp1Vt0QOy6dnlfqtZgKI2aVg51ntM9OrKUk=]

- 2-Dekanol 2-Metanasulfonat CAS#: 156575-41-6. ChemWhat. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTEZQ6qNNu64XCbtx7I8j0XU7bIQv0_Kj4_ZM7Rb0RnhZcit-Ik56kqJLoNuoPrJxt35mMXdB8WSQWDp-pmpPnxdhJAoKGBBHOsl9y9E00HV1AROR02JKbXVQl0kTNayuZql0bYBBE1cEiOJtIaeHZ4X5xlA5AKeunOfbX6QUKCA==]

- D212550 this compound. TRC Canada. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-fpmuU5m2f4AHPOPlsL2PYgnbqEniqXAJgdph5A4ik_pQDR7ihS4Tx9ttYdtAFoCRMjG9j7NdwTzIw1_xMsIkK0PI3IQ8PkWUNwwKbFKPbYysbC3JlUKKcls-zM6xlM0=]

- Alcohol to Mesylate - Common Conditions. ReactionFlash. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2iahw1nKFgJ94ntniWeyBq-tTJSvP9m00du86GJQ8h2vefHP18Cy1Y6bCytauRTuiticajoXg6Tqdb4FD5dOQdVx8K7tMNL4ee29ntIigmFTgZKEH0bgy_qRuJPftm4qPmajOyGhjgJKjpTM9a4xi3U8_7nO0Wg6FmwG3Xveq5KvDMoGLEXKOEYc-ypLdQjxg7ivlmVxnTexOx-k=]

- Preparation of mesylates and tosylates. Khan Academy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDBJs6lnOMQj0fVi3oTHvVKe9uNHqQm2SIZEk-PXN6tpw2_fRRBa6b4xt_eYqhPGz_DgLYtQDLMpNZOLss9WmjmvglMlzJbp0V-SwPlAPlBudoDD0OMKtdE3UnKCZFL0ocn8__Shc82EN8zTlaeS8-AbVsPfRYD3POqsnN7DWp9dM6zKzULcHLDl18hvXYQp4sRRnoSymX2m15h_Fee05pYR3A9pYRJBV5kp_3zvIMGz7A45ZZYGMckEJAVlFtyyancW6XD-WVGNSZoiVQbpfDXF8V_ru5Ow==]

- Controlling Occupational Exposure to Hazardous Drugs. OSHA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYTtDPFQOHremQHKYBTGuMd0G4yFasbXO1V8T7Q034mLDdlnWGZA0qI8iFQapSoBz7lbjpK9-jUnZeqsKzOUkw61_ZHdCOsuE6lI_QiDC-XsU2GvM0jr_F7MZhTGXn49AEndUJ3aPV9w8clsuDku_A_A==]

- 2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate. CP Lab Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc6KBR24lzvBigEPeot2nFy8SelAB4XI9l-bsvc_F3KSBabRt7UMCEO0CN5WrgMIIcsKZ0CCEsPh_qBUAQO2k7X-xoxsIjcKH1jB-RdLO8t6jL6TXWrvdhePuCiESnK9jza-EC5etietSV-IDBxnRkrx0yQwqYOvXS9rZepa3rY-uJjl6oyfaSF0L8a74WV9hCpgC1Ziy4lkGTzaMONYzkp1aZGV_dhAhb8WOfnIeFdrvLuyVZ0qXbizNE43u02V5t]

- Tosylates And Mesylates. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAT1V3BCg-rtZ1iveqXaV3blErFN0P9mStnRMBiAKJ-3KvRabwkURvNuMZcM_MzhmrD8OEHixXT9DSGYgbSXoHaHhE_ThPmnmy-iWQELOlyM2aP0nYGSxKBwkZyYqyHJmd_meBhFyLdXbXeoSNbYSTqdpN7JQzrLmlABbxZDbZuZ4iUsAY]

- Alkylating Agents. LiverTox - NCBI Bookshelf. [URL: https://vertexaisearch.cloud.google.

- Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcSSrypk7YJ4FjcmTIwa9hnGiwl9oCbm02a26O47YfZGKSmQc2RBugUMP6A7_6lW9Eid2V5xZhaK-pNtPpgQxZGkAU9FytYn-GAl4ar07DKS0idyknGql94Spztq3V9KAl1NMpUKWzl-tbkXGNEu-ar5z9OZmOPAEw3AS4lE0rh1W_JNb0syi6RQ==]

- Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis. Britannica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjilS0eFBy1iSnlLnh4kjOuv8Hkt2_rSQ92hsaFS0ddcbqgW8wKbPugt3Aue2vDQGCow9xhT9ZmU2PGuwWY91KhUwqxHfI5o8BVhOYeP5uEtFVWfMEx-mld1jyeaVoRmZ1SO_nA7amxr40dTg06w==]

- Alkylating antineoplastic agent. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0yfRLXLjr2ckIyTaO_rLEZnriGk_ujBmhIZl0pCrYP15C-q1s_Z4YRbT5YtI58hG4edWvj9aVo9wFv2DRGhXJFdizt13N6QeHyEBp3eKm-GuuPKkiju-7jLJZawKf7sbBh9KpFtbXytCUk5mx9OW2soJawsw9v-c=]

- Methanesulfonate. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGprmWItLxufOg3_2I9HEmDZDl1fY13eksb34b8ugW4CGSM7YmS2f9aVos-exUdUHcRCLpCvQhSiyqcJDwbLBVMfhj5xnEQZ4gOR2KFM1uZjyzXuxjtk1E0xjPghonhAXA1s0vghp4YaujrBWgemhAAeaNuStc=]

- Decyl methane sulfonate. CD Biosynsis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRTRaXdoILiInn1wEf9fa52o4ZVqfA5J6gjX0B2ynoQ0zGkk1kWcXajYlu4Jr9c88P3UZWfBih4uXvJVR91iFnXJ5NbZY_2F_S86akLdoku7zctjuHV2S6ClEP4bh9vpiXowaYNAA7olAMDqDA6fivzx2d_e5zpOtNses=]

- CAS#156575-41-6|this compound. RG Reagent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH76P6vMlkMOHgQ8bgxKXSHp_AVXJjhRV20qxRsBWiK5wThjZvOXtcx-FLFM-QST4ZW8D6-LibKYWvqcKH5HkPTlC30rJ0mhuKv73eIiM1OYN0VBw-IKrw89XANGjs9k75VKirxav4AljM6gTQISZc=]

- Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBcbE4i2SBq97O90-n4IsKfYDY5YnQkjULWOPa9-GcN7DAHVLHBitelhzS-7lxeiohzZJX0YXU9fQTKulS8f7COHFQ89_IhqwmpfmFjTHV88pwBXnPLuO-rSORFcb7s7hPnZbZ-JV5U4Qy97E=]

- Development of trace analysis for alkyl methanesulfonates in the delgocitinib drug substance using GC-FID and liquid–liquid extraction with ionic liquid. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcPq_oSqC1lpyeBSfRm4odHIkkatnJeRno47Q63yWniRPbXMMumN5wE7M0WleH5c5mUTgGomA5o7AwfPdtTrIhFpd3IMr9gqF7uF5LTL5y3kpDXyvbVKE6z9As3VafvBRSZskG3hPGXxvSErhOVbHGEDAdhYAPBRx2fZaUrpTjiPvkMgBvI0RD32Sczw-YUO1uKyh5nNCj1iFcLm7RtJLkfd71Zjj8PigwGZNMMRrnXKj_036Lu7sXRUTYUhkfvFj9ox5SNz3OMLs4P728I7ZtRaiJfjUVa4OQ6Onn_zPMp3LFkI6zV7TTWjvnLfPEcuVuD13fZSbKUPRrr8NhyJd5GsXvlibH6g==]

- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Research Article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFdhrwjc17LF2KOZsuQmwQFPFV7X9M8MMrxPaSEDS2k2bgkkenMXxPADmzwHzQhU2tBqjCspZKhnYxvldddGxhze23BMnomp-1Nn7dZ4zm7AszA-f4bVOm5cuyaKZLKSKmEJgzt7hnFtCKBeLZ-CrxvJNnYQHTqIg=]

- Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates and their use in preparation of 2',2' -difluoronucleosides. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkVvw5NKh5XsIn7EzQwCSgX6_1611_1Si7sbPO7oVHOhQRmc5AlJY_3OOGZ0N-8JbIt7hQNrpKc0Nrr0o9osg6FcDSPFKYcHCFDxOb-gAWKJP_GgvNO2rzESnBhU2vPF2rfpNL0ejymQg1]

- Methanesulfonic acid. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9g3NtB3qtcGcSIeesgcxiJNPQBzXYOieD76jyrsf3er9yQxcNFQ7e61_tCrzwUG6i5n_YJML_boPqYrcUAS3xBPUbKgApnI5A2dgEEVtcbNKg2WorPPiFctVEN43RBA_H1z-GPOG8b3BABgc8]

- RoC Profile: Methyl Methanesulfonate. National Toxicology Program. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuAPGZsjfUZOoJZaZVeaYvMYMb-z-6byNyKo9yjHcHQTjGNnJdPL_RrDD4zFx8mOgKysuq2LUAJk8Nber_x2vAq93WUkoHB6Y6-fs2Bje0QVSPMwhFb2QU887XDGAKZ42McvxseZlfCUBc6vkhE2uyZQE5UEl-aJw4PsVfuN_JnaDO9grs8i0rcb9QiEVSQjwxXQdzCUx5J1Ix_5M=]

- Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIQijiEwWoqvBY9dJl9FJlcN_lSlga2WrESKX2zyievbpbpQmKxUnECUSI0DOsnl8wckZLT33A3rrAXsoq0kisEH-f_6Ar6yGFhQIHGHPrgk5ALuWQwqJNYxnz7Z7vBc3dHPCGnB6aahr-v4VtX8FB9pUMyzunzPR1zagZAI-QigvfliN7t3uz1gQ95Lumha_L6OVZcUYKUuwmRfAlaA78ueDjgH26rKmjrzJLE5zQgAoGhqUKsNSlYkxVWZEFEldHES0c6ccaNh7EO0-okXyhl1s5giLpdAE=]

- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGik4BlMR_kxhMCN2PrNGN4UHku_f8wnR06zDhunawTXxFqoHN6YbOdv6TaoVzau7VKsl4lEYcDoHEqvj06BIt4E5sh4rMzkckpIO11axS97h_woHhx8UOLwa1MARu_DPXqVX4Y8aflbqVytqmua28e2QYb-AnhEjfOttfCwgXVYH9Y]

- Methyl Methanesulfonate. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRXBkDBL1jKeXzH_nmNVyUwpS1plCRxeitt3ihzQbHqXziOnJ31zOe5PRWV_XtP70ZBvaQIJCoYYbMNXzHRPo95uJ2qIcs0cGnASeTh5A2M0l_nqDjiJQuJMvPNx2VxC90uK7Kxun3OU5b12rmdqSwoUEklLh4xVs4eher]

- tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLVlt_bQdNI5F4R65vdfYT0xU5P3rSujS0WiY5FheOaZR_2WiS-u0J9RLSOtFtVDbBi2wrphchek_lEWXtQoNPFUOjiVZ6sjZciksN7EtXcVtaUgcjsZHpYxLg-4D7OX1BMPzWnpnxQ==]

- Sodium methanesulfonate. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGllW9nBjziN5HfISQxLh9pGDK53VBzpVVBCBwAEV_ZaJtQBTEVa7mOeRK3clRDNHM0jFx-CW7lFGkD4cXVf-qhjyi84TTQimOJzZZqLxFezhIE3_A0tXuSxNRfTAGQO1rs29tO6dLxJFBRY7DQwcLXe2C30Rf_49UgRVfK]

- Synthesis of Simplified 2-Desmethyl Sanctolide A Analogs. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Mm86Uk-xJON3RFsrJmQ-K2eeVrdxW6-UAPJoLBuj9lOl3-WBnjlZGKDtG7Nrq8C1AycWFmhdm4nDjqN1FuyWU0B60g3wk5a9Uu3JvfJdNNhKWohMzRyViMDEw7XgmB_XVriiQRdijWTn4-fl]

Sources

- 2. This compound | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-Dekanol 2-Metanasulfonat CAS#: 156575-41-6 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 4. D212550 this compound - 东莞市中亿生物科技有限公司 [srmcas.com]

- 5. CAS#156575-41-6|this compound|RG117290-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methanesulfonate | CH3O3S- | CID 85257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 10. Khan Academy [pl.khanacademy.org]

- 11. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 12. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 13. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 15. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. pqri.org [pqri.org]

- 22. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

A Technical Guide to Decan-2-yl Methanesulfonate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decan-2-yl methanesulfonate, a secondary alkyl methanesulfonate (mesylate), serves as a pivotal intermediate in organic synthesis. Its utility stems from the exceptional leaving group ability of the methanesulfonate moiety, which facilitates a variety of nucleophilic substitution and elimination reactions. This guide provides an in-depth examination of the physicochemical properties, synthesis, and characteristic reactivity of decan-2-yl methanesulfonate. We will explore the mechanistic underpinnings of its formation and subsequent reactions, offering field-proven insights into experimental design and execution. Detailed protocols, mechanistic diagrams, and a comprehensive review of its applications are presented to equip researchers and drug development professionals with the technical knowledge required for its effective use.

Introduction: The Role of Methanesulfonates in Modern Synthesis

In the landscape of organic chemistry, the conversion of a poor leaving group into a good one is a foundational strategy for enabling synthetic transformations. Alcohols, while abundant and versatile, possess a hydroxyl (-OH) group that is a notoriously poor leaving group, as its departure would generate the strongly basic hydroxide ion (HO⁻)[1]. To overcome this, the hydroxyl group is often derivatized into a sulfonate ester, such as a methanesulfonate (mesylate, -OMs) or a p-toluenesulfonate (tosylate, -OTs)[1][2].

The methanesulfonate group (CH₃SO₂O-) is an excellent leaving group because its corresponding anion, the methanesulfonate ion, is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms[3][4]. This inherent stability makes the mesylate anion a very weak base, facilitating its displacement in a variety of reactions[4]. Decan-2-yl methanesulfonate, the subject of this guide, leverages these properties, providing a reactive handle on a ten-carbon aliphatic chain for constructing more complex molecular architectures.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of decan-2-yl methanesulfonate is critical for its handling, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | decan-2-yl methanesulfonate | [] |

| Synonyms | 2-Decanol Methanesulfonate, (2-decyl) methanesulfonate | [] |

| CAS Number | 156575-41-6 | [][6] |

| Molecular Formula | C₁₁H₂₄O₃S | [][6] |

| Molecular Weight | 236.37 g/mol | [][6] |

| Appearance | White Solid | [] |

| SMILES | CCCCCCCCC(C)OS(=O)(=O)C | [] |

| InChI Key | HPSIUOJRGICRRA-UHFFFAOYSA-N | [][6] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for this specific compound are not widely published in public databases but can be predicted based on its structure. Key expected signals would include a multiplet for the C-H proton at the C2 position shifted downfield (δ ≈ 4.5-5.0 ppm) due to the electron-withdrawing mesyl group, and a singlet for the mesyl methyl protons (δ ≈ 3.0 ppm).

Synthesis of Decan-2-yl Methanesulfonate

The standard synthesis of decan-2-yl methanesulfonate involves the reaction of decan-2-ol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[7] This process transforms the alcohol into a highly reactive electrophile.

Mechanism of Mesylation

The mesylation of an alcohol is a nucleophilic substitution reaction at the sulfur center of methanesulfonyl chloride[1]. The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (Et₃N) or pyridine.

Causality Behind Experimental Choices:

-

Methanesulfonyl Chloride (MsCl): This is the electrophilic source of the mesyl group. The sulfur atom is highly electron-deficient due to the attached chlorine and two oxygen atoms, making it susceptible to nucleophilic attack by the alcohol's oxygen[8].

-

Non-Nucleophilic Base (e.g., Triethylamine): The reaction liberates one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acidic byproduct, driving the reaction to completion[9]. A sterically hindered, non-nucleophilic base like triethylamine is crucial. Its role is solely to act as a proton sponge; if a nucleophilic base were used, it could compete with the alcohol in attacking the MsCl, leading to unwanted side products.

-

Solvent (e.g., Dichloromethane, DCM): An aprotic solvent like DCM is preferred as it is unreactive towards the reagents and readily dissolves both the alcohol starting material and the MsCl[9].

-

Temperature (0 °C to RT): The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature[9]. This ensures a controlled reaction rate and minimizes potential side reactions.

Mechanistic Pathway: The mechanism for mesylation using MsCl in the presence of a strong base like triethylamine is believed to proceed via a highly reactive sulfene intermediate (CH₂=SO₂)[8][10]. The base deprotonates the MsCl, which then eliminates HCl to form the sulfene. The alcohol then attacks the sulfene, followed by proton transfer to yield the final mesylate product[8]. It is critical to note that the stereocenter at the C2 position of decan-2-ol is unaffected during this reaction because the C-O bond is not broken[1][3].

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 6. 2-Decanol 2-Methanesulfonate | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. Mesylate - Wikipedia [en.wikipedia.org]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: Understanding the Compound Beyond the Nameplate

An In-depth Technical Guide to the Safety and Handling of 2-Decanol 2-Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 156575-41-6) is a sulfonate ester, a class of compounds widely utilized in organic synthesis. Its utility stems from the transformation of a poorly reactive hydroxyl group (from the 2-decanol precursor) into a methanesulfonate ('mesylate') group. This functional group is an excellent leaving group in nucleophilic substitution and elimination reactions, making the molecule a valuable intermediate.[1]

However, the very chemical property that makes sulfonate esters useful—their reactivity—also renders them significant potential hazards. Sulfonate esters are potent electrophiles and are recognized as a class of potential alkylating agents.[2] This reactivity profile necessitates a handling protocol that is significantly more stringent than that for its parent alcohol. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical nature.

Section 1: Physicochemical and Reactivity Profile

A thorough understanding of a compound's properties is the foundation of a robust safety protocol. While specific, experimentally-derived safety data for this compound is limited, a reliable hazard profile can be constructed by analyzing its structure and the properties of its parent compounds and chemical class.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | decan-2-yl methanesulfonate | BOC Sciences[] |

| Synonyms | 2-Decanol Methanesulfonate | BOC Sciences[] |

| CAS Number | 156575-41-6 | FINETECH INDUSTRY LIMITED[4] |

| Molecular Formula | C11H24O3S | FINETECH INDUSTRY LIMITED[4] |

| Molecular Weight | 236.37 g/mol | FINETECH INDUSTRY LIMITED[4] |

| Appearance | White Solid (Predicted) | BOC Sciences[] |

| Boiling Point (of 2-Decanol) | 211 °C | Sigma-Aldrich[5] |

| Density (of 2-Decanol) | 0.827 g/mL at 25 °C | Sigma-Aldrich[5] |

Core Reactivity Insight: The key to understanding the hazards of this compound lies in the nature of the sulfonate ester group. This group's ability to stabilize a negative charge through resonance makes it a very weak base and therefore an excellent leaving group.[1] This inherent reactivity means the compound is a potent electrophile, capable of alkylating nucleophilic sites on other molecules, including biological macromolecules like DNA. This mechanism is the basis for the genotoxic potential of many sulfonate esters, a critical concern in pharmaceutical development.[6]

Section 2: Comprehensive Hazard Identification and Risk Assessment

The risk assessment for this compound must integrate the known hazards of its precursor, 2-decanol, with the potent, inferred hazards of the methanesulfonate ester functional group.

Table 2: Hazard Identification and GHS Classification

| Hazard Class | GHS Classification (Code) | Basis of Classification |

|---|---|---|

| Serious Eye Damage/Irritation | Category 2A (H319) | Based on data for 1-decanol and 2-decanol, which cause serious eye irritation.[7][8][9][10] |

| Skin Corrosion/Irritation | Category 2 (Warning) - Inferred | As an alkylating agent, it can react with skin proteins, leading to irritation. Standard prudent practice for reactive electrophiles. |

| Respiratory/Skin Sensitization | Category 1 (Warning) - Inferred | Alkylating agents are known to be potential sensitizers by haptenization of proteins. |

| Germ Cell Mutagenicity | Category 2 (Warning) - Inferred | This is the most significant inferred hazard. Sulfonate esters are a well-known class of potentially mutagenic impurities due to their ability to alkylate DNA.[6] Regulatory bodies have stringent controls for such impurities in active pharmaceutical ingredients.[6] |

| Aquatic Hazard | Acute Category 2 (H401), Chronic Category 3 (H412) | Based on data for 1-decanol.[7][8] Discharge into the environment must be avoided.[8] |

| Combustibility | Combustible Liquid | The parent alcohol, 2-decanol, is a combustible liquid with a flash point of 85 °C (185 °F).[11] The methanesulfonate is expected to be similar. |

Section 3: Risk Mitigation Workflow: From Bench to Disposal

A self-validating safety protocol relies on a multi-layered approach, encompassing engineering controls, personal protective equipment, and meticulous handling procedures. The following workflow is designed to minimize exposure and mitigate risk at every step.

Caption: Risk Assessment and Mitigation Workflow for this compound.

Experimental Protocol: Safe Handling and Weighing

-

Preparation:

-

Designate a specific area within a certified chemical fume hood for the handling of this compound.

-

Ensure a safety shower and eyewash station are immediately accessible.

-

Prepare three waste containers: 1) Contaminated solid waste (gloves, wipes), 2) Non-halogenated organic liquid waste, 3) Aqueous waste for quenching. Label all clearly.

-

-

Gowning (PPE):

-

Don an impervious, long-sleeved lab coat.

-

Wear two pairs of nitrile gloves. For extended operations, consider neoprene outer gloves over nitrile inners.

-

Wear chemical safety goggles that conform to EN 166(EU) or NIOSH (US) standards.[12]

-

Wear a face shield during any operation with the potential for splashing.

-

-

Handling the Solid:

-

Perform all manipulations of the solid compound within the fume hood.

-

To weigh the material, use a disposable weigh boat on an analytical balance placed inside the hood or a ventilated balance enclosure.

-

Use spark-proof tools.[12] Take measures to prevent the buildup of electrostatic charge.[8]

-

Close the primary container tightly immediately after dispensing.[12]

-

-

Making Solutions:

-

Add the solid to the solvent slowly and in a controlled manner.

-

If the dissolution is exothermic, ensure the vessel is in an ice bath.

-

-

Post-Handling:

-

Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

-

Wipe down the work surface with an appropriate decontaminating solution, followed by soap and water.

-

Wash hands thoroughly after removing all PPE.[8]

-

Section 4: Emergency Procedures

Spill Response:

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

-

Contain: For small spills, absorb the material with an inert absorbent like vermiculite or cat litter.[13] Do not use combustible materials like paper towels directly on the neat compound.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[13]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention from an ophthalmologist.[7]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Section 5: Storage, Stability, and Disposal

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep away from heat, sparks, open flames, and other ignition sources.[11] Due to its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.

Stability and Incompatibilities:

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Reactivity: As a potent electrophile, it will react with nucleophiles. Avoid contact with strong oxidizing agents, strong bases, and strong acids.

-

Hazardous Decomposition Products: Combustion may produce hazardous gases such as carbon oxides (CO, CO2) and sulfur oxides (SOx).

Disposal: Waste material must be disposed of in accordance with national and local regulations.

-

Do not dispose of down the drain. Discharge into the environment must be avoided.[8][12]

-

All surplus material and contaminated items (gloves, absorbent, glassware) must be collected in sealed, properly labeled containers.

-

Arrange for disposal via a licensed professional waste disposal service.[13] This is not a material that can be disposed of through standard laboratory waste streams.

References

-

This compound | CAS: 156575-41-6. FINETECH INDUSTRY LIMITED. [Link]

-

Chemical Properties of 2-Decanol (CAS 1120-06-5). Cheméo. [Link]

-

Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

-

2-Decanol | C10H22O. PubChem, National Institutes of Health. [Link]

-

decanol, 112-30-1. The Good Scents Company. [Link]

-

Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health (PMC). [Link]

-

Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. [Link]

-

1-Decanol Safety Data Sheet. Agilent Technologies. [Link]

-

Sulfonate Esters. Periodic Chemistry. [Link]

Sources

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 2-癸醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 2-Decanol | C10H22O | CID 14254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. chemtalk.com.au [chemtalk.com.au]

Introduction: The Strategic Importance of 2-Decanol 2-Methanesulfonate in Modern Chemistry

An In-Depth Technical Guide to the Commercial Sourcing of 2-Decanol 2-Methanesulfonate for Researchers and Drug Development Professionals